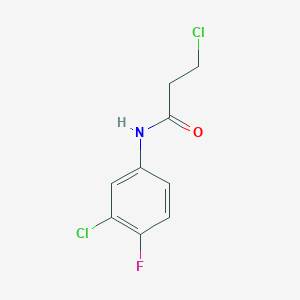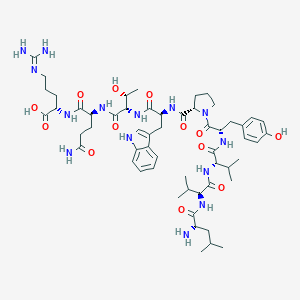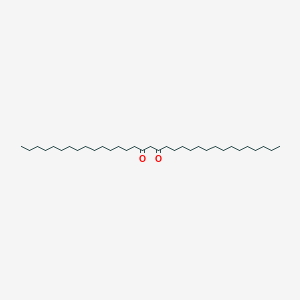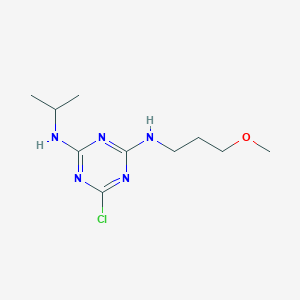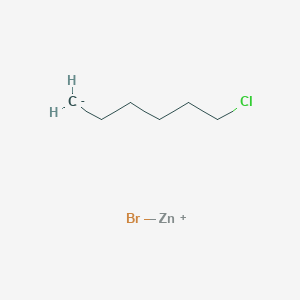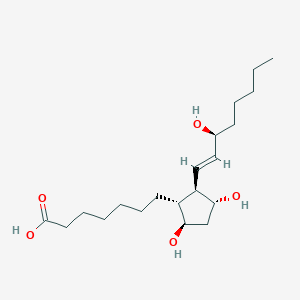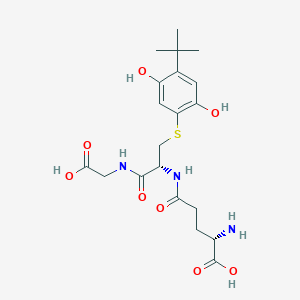
5-(S-Glutathionyl)-2-tert-butylhydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(S-Glutathionyl)-2-tert-butylhydroquinone (GTBHQ) is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. GTBHQ is a derivative of tert-butylhydroquinone (TBHQ), which is a widely used synthetic antioxidant. GTBHQ has been shown to possess superior antioxidant properties compared to TBHQ, making it a promising candidate for various biomedical applications.
Mecanismo De Acción
5-(S-Glutathionyl)-2-tert-butylhydroquinone exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It also modulates various signaling pathways involved in cellular stress responses, thereby reducing oxidative damage and inflammation.
Efectos Bioquímicos Y Fisiológicos
5-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to improve mitochondrial function and reduce oxidative damage to cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(S-Glutathionyl)-2-tert-butylhydroquinone has several advantages as a research tool, including its potent antioxidant properties, its ability to modulate various signaling pathways, and its relative ease of synthesis. However, one limitation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. One area of interest is the development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone-based therapeutics for the treatment of oxidative stress-related diseases. Another potential direction is the investigation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone's potential as a radioprotective agent. Additionally, further studies are needed to elucidate the mechanisms underlying 5-(S-Glutathionyl)-2-tert-butylhydroquinone's effects on cellular signaling pathways and to optimize its synthesis and formulation for clinical use.
In conclusion, 5-(S-Glutathionyl)-2-tert-butylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties. Its potential therapeutic applications and relatively simple synthesis method make it a valuable tool for biomedical research. Further studies are needed to fully understand its mechanisms of action and to optimize its use for clinical applications.
Métodos De Síntesis
5-(S-Glutathionyl)-2-tert-butylhydroquinone can be synthesized through a two-step process involving the reaction of TBHQ with glutathione. The reaction is catalyzed by the enzyme glutathione S-transferase and results in the formation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. The synthesis method is relatively simple and scalable, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
5-(S-Glutathionyl)-2-tert-butylhydroquinone has been extensively studied for its potential applications in various biomedical fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
139035-70-4 |
|---|---|
Nombre del producto |
5-(S-Glutathionyl)-2-tert-butylhydroquinone |
Fórmula molecular |
C20H29N3O8S |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-(4-tert-butyl-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H29N3O8S/c1-20(2,3)10-6-14(25)15(7-13(10)24)32-9-12(18(29)22-8-17(27)28)23-16(26)5-4-11(21)19(30)31/h6-7,11-12,24-25H,4-5,8-9,21H2,1-3H3,(H,22,29)(H,23,26)(H,27,28)(H,30,31)/t11-,12-/m0/s1 |
Clave InChI |
ZOFLHFUJRPXAAO-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Secuencia |
XXG |
Sinónimos |
5-(S-glutathionyl)-2-tert-butylhydroquinone 5GS-TBHQ conjugate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



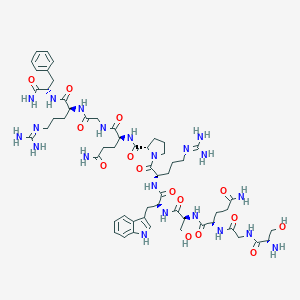
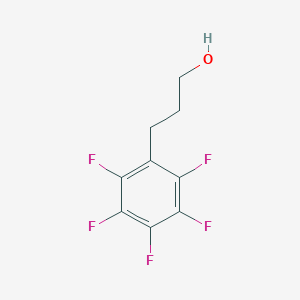
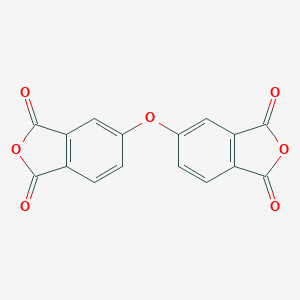
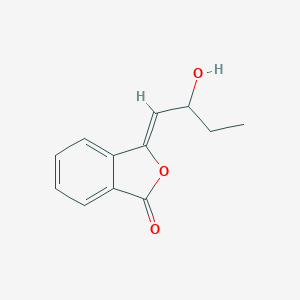
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
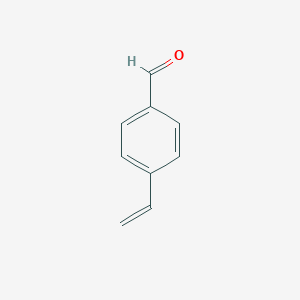
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
